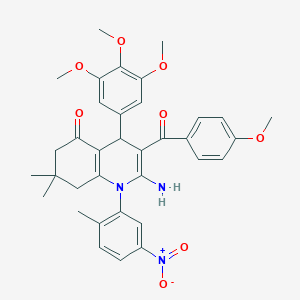

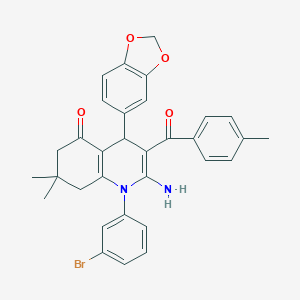

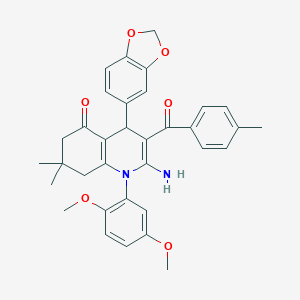

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) on endothelin receptor type A (ETA). ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of vascular tone, blood pressure, and fluid homeostasis. ETA is the predominant receptor subtype for ET-1 in the cardiovascular system, and its activation contributes to the pathogenesis of various cardiovascular diseases, such as hypertension, heart failure, and atherosclerosis. BQ-123 has been extensively studied as a pharmacological tool to investigate the physiological and pathological roles of ET-1 and ETA in vitro and in vivo.

Mécanisme D'action

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist of ETA, which binds to the same site as ET-1 and prevents its activation. ETA activation leads to the activation of various intracellular signaling pathways, such as phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK), which ultimately lead to vasoconstriction, cell proliferation, and inflammation. N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide blocks these downstream effects of ETA activation and thereby exerts its pharmacological effects.

Biochemical and physiological effects:

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including:

1. Vasodilation: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce vasodilation in various vascular beds, including the coronary, renal, and cerebral arteries. This effect is mediated by the inhibition of ETA-mediated vasoconstriction and the activation of endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO).

2. Anti-inflammatory: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-inflammatory effects in various animal models of inflammation, such as arthritis and colitis. This effect is mediated by the inhibition of ETA-mediated leukocyte recruitment and the production of pro-inflammatory cytokines.

3. Anti-proliferative: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the proliferation of various cancer cell lines, such as breast cancer, prostate cancer, and melanoma. This effect is mediated by the inhibition of ETA-mediated cell signaling pathways, such as PLC, PKC, and MAPK.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages and limitations for lab experiments, including:

Advantages:

1. Selectivity: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a highly selective antagonist of ETA, which allows for the specific investigation of ETA-mediated effects.

2. Stability: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a stable peptide that can be stored for extended periods without degradation.

3. Availability: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is commercially available from various suppliers and can be obtained in large quantities.

Limitations:

1. Cost: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a relatively expensive peptide that may limit its use in large-scale experiments.

2. Solubility: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has limited solubility in aqueous solutions, which may require the use of organic solvents or surfactants.

3. Specificity: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may not completely block all ETA-mediated effects, as other signaling pathways may also contribute to the observed effects.

Orientations Futures

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several potential future directions for scientific research, including:

1. Clinical trials: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown promising results in preclinical studies for the treatment of various cardiovascular and inflammatory diseases. Further clinical trials are needed to evaluate the safety and efficacy of N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in human subjects.

2. Drug development: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may serve as a lead compound for the development of novel ETA antagonists with improved pharmacokinetic and pharmacodynamic properties.

3. Combination therapy: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may be used in combination with other vasoactive agents, such as nitric oxide donors or angiotensin II receptor blockers, to achieve synergistic effects on blood pressure regulation and cardiovascular function.

4. Target identification: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may be used as a tool to identify novel targets and signaling pathways involved in ET-1 and ETA-mediated effects in various physiological and pathological conditions.

Méthodes De Synthèse

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized by solid-phase peptide synthesis (SPPS), which is a widely used method for the preparation of peptides with high purity and yield. The SPPS of N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the stepwise assembly of the amino acid residues on a solid support, followed by the cleavage of the peptide from the support and the purification of the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC). The chemical structure of N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been confirmed by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Applications De Recherche Scientifique

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used in a variety of scientific research applications, including:

1. Cardiovascular physiology and pharmacology: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used to investigate the role of ET-1 and ETA in the regulation of vascular tone, blood pressure, and cardiac function. N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to attenuate the vasoconstrictor and hypertensive effects of ET-1 in animal models and human subjects. N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been used to study the mechanisms of action of other vasoactive agents, such as angiotensin II and nitric oxide.

2. Neurobiology: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used to study the role of ET-1 and ETA in the central nervous system, particularly in the regulation of pain and inflammation. N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to block the nociceptive and pro-inflammatory effects of ET-1 in animal models of neuropathic pain and arthritis.

3. Cancer biology: N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used to investigate the role of ET-1 and ETA in the growth, migration, and invasion of cancer cells. N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the proliferation and metastasis of various cancer cell lines, such as breast cancer, prostate cancer, and melanoma.

Propriétés

Nom du produit |

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |

|---|---|

Formule moléculaire |

C28H29N3O4S |

Poids moléculaire |

503.6 g/mol |

Nom IUPAC |

N-(1,3-benzothiazol-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C28H29N3O4S/c1-15-22(26(33)31-27-30-17-10-6-7-12-21(17)36-27)23(16-9-8-11-20(34-4)25(16)35-5)24-18(29-15)13-28(2,3)14-19(24)32/h6-12,23,29H,13-14H2,1-5H3,(H,30,31,33) |

Clé InChI |

NFOHHVFYENVQRU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4 |

SMILES canonique |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

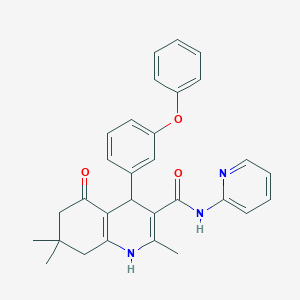

![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304154.png)

![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)

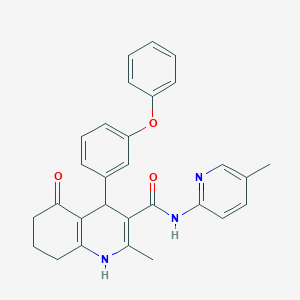

![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)

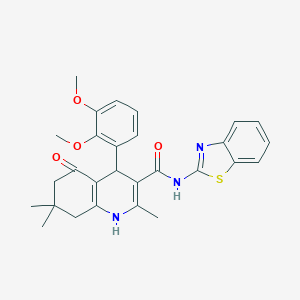

![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)